molecular formula C24H20BrP B153551 Tetraphenylphosphonium bromide CAS No. 2751-90-8

Tetraphenylphosphonium bromide

Cat. No. B153551
Key on ui cas rn: 2751-90-8
M. Wt: 419.3 g/mol
InChI Key: BRKFQVAOMSWFDU-UHFFFAOYSA-M
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Patent
US06133253

Procedure details

3-Bromo-2-chloro-5-nitropyridine (119 g, 0.500 mol, prepared according to V. Koch and S. Schnatterer, Synthesis, 1990, 497-498), potassium fluoride (79.5 g, 1.37 mol), and tetraphenylphosphonium bromide (109 g, 0.260 mol) were combined in acetonitrile (1.5 L) and heated at reflux for 4 days until GLC indicated complete consumption of the 3-bromo-2-chloro-5-nitropyridine. The volume of the mixture was reduced to 750 mL in vacuo then and diluted with 2 L of ether. The mixture was filtered and the filtrate concentrated. The residue was triturated with hot hexane (2×1 L then 2×0.5 L) and the combined hexane extracts were concentrated to give 62.8 g (54%) of the title compound: 1H NMR (DMSO-d6 300 MHz) δ 9.14 (m, 2H).
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two
Quantity
109 g
Type
catalyst
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[F-:12].[K+]>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(#N)C>[Br:1][C:2]1[C:3]([F:12])=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
79.5 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
109 g
Type
catalyst
Smiles
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days until GLC
Duration
4 d
CUSTOM
Type
CUSTOM
Details
consumption of the 3-bromo-2-chloro-5-nitropyridine
ADDITION
Type
ADDITION
Details
diluted with 2 L of ether
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot hexane (2×1 L
CONCENTRATION
Type
CONCENTRATION
Details
2×0.5 L) and the combined hexane extracts were concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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